molecular formula C34H30N2O6 B613344 Fmoc-Dab(Fmoc)-OH CAS No. 201473-83-8

Fmoc-Dab(Fmoc)-OH

Cat. No.: B613344
CAS No.: 201473-83-8
M. Wt: 562.6
InChI Key: ALZDIZDLDRWFAC-HKBQPEDESA-N
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Description

Fmoc-Dab(Fmoc)-OH, also known as Nα,Nβ-bis(9-fluorenylmethyloxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Scientific Research Applications

Fmoc-Dab(Fmoc)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: Modified peptides containing 2,4-diaminobutyric acid residues are explored for their potential therapeutic properties.

    Biomaterials: Fmoc-modified amino acids and peptides are used in the development of hydrogels and other biomaterials for drug delivery and tissue engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with Fmoc groups. This can be achieved through a series of steps:

    Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is first protected with an Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Protection of the β-amino group: The β-amino group is then protected with another Fmoc group using similar reaction conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides and amino acid derivatives by automating the addition of reagents and the removal of protecting groups.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dab(Fmoc)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc groups can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The free amino groups can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove Fmoc groups.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotected Amino Acid: Removal of Fmoc groups yields the free 2,4-diaminobutyric acid.

    Peptides: Coupling reactions result in the formation of peptides with 2,4-diaminobutyric acid residues.

Mechanism of Action

The mechanism of action of Fmoc-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Fmoc)-OH: Nα,Nε-bis(9-fluorenylmethyloxycarbonyl)-lysine, another Fmoc-protected amino acid.

    Fmoc-Orn(Fmoc)-OH: Nα,Nδ-bis(9-fluorenylmethyloxycarbonyl)-ornithine, similar in structure and function.

Uniqueness

Fmoc-Dab(Fmoc)-OH is unique due to the presence of two amino groups on the butyric acid backbone, allowing for the introduction of additional functional groups or modifications. This makes it a versatile building block in peptide synthesis and other applications.

Properties

IUPAC Name

(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZDIZDLDRWFAC-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673967
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201473-83-8
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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